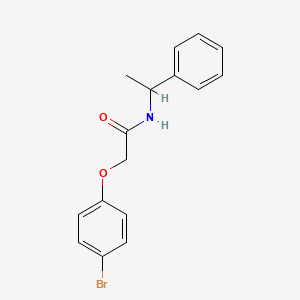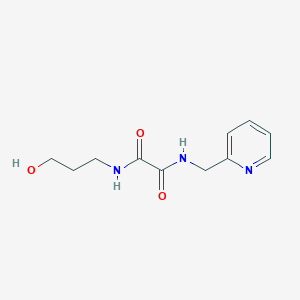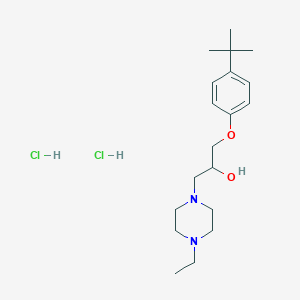![molecular formula C12H15NO3 B5142180 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 5587-96-2](/img/structure/B5142180.png)
5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
Overview
Description
5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one, commonly known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPO is a stable nitroxide radical that is widely used as a spin trap for the detection of free radicals and reactive oxygen species (ROS) in biological systems. In
Mechanism of Action
DMPO acts as a spin trap by reacting with free radicals and 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one to form stable adducts, which can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of DMPO adducts allows for the detection and quantification of free radicals and 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one in biological systems.
Biochemical and Physiological Effects:
DMPO has been shown to have a protective effect against oxidative stress in various biological systems. DMPO has been shown to reduce DNA damage, lipid peroxidation, and protein oxidation in cells and tissues exposed to oxidative stress. DMPO has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPO is its ability to trap free radicals and 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one in biological systems, which allows for the detection and quantification of oxidative stress. DMPO is also relatively stable and can be easily synthesized in a laboratory setting. However, DMPO has some limitations, including its potential to react with other molecules in biological systems, which can result in false-positive results. Additionally, DMPO can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DMPO. One area of research is the development of new spin traps with improved specificity and sensitivity for the detection of free radicals and 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one in biological systems. Another area of research is the use of DMPO in the development of new therapies for diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the use of DMPO in combination with other antioxidants and anti-inflammatory agents may have synergistic effects in reducing oxidative stress and inflammation in biological systems.
Synthesis Methods
DMPO can be synthesized by the reaction of 2,6-dimethylphenol with glycidyl tosylate, followed by cyclization with cyanamide. The resulting product is then oxidized with potassium permanganate to yield DMPO. The synthesis of DMPO is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DMPO is widely used in scientific research for its ability to trap free radicals and 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one in biological systems. DMPO can be used to detect and quantify oxidative stress in cells and tissues, which is a common feature of many diseases, including cancer, diabetes, and neurodegenerative diseases. DMPO has been used to study the effects of oxidative stress on various biological processes, including DNA damage, lipid peroxidation, and protein oxidation.
properties
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)11(8)15-7-10-6-13-12(14)16-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDKHCGOOYEMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244760 | |
| Record name | 5-[(2,6-Dimethylphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2,6-Dimethyl-phenoxymethyl)-oxazolidin-2-one | |
CAS RN |
5587-96-2 | |
| Record name | 5-[(2,6-Dimethylphenoxy)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,6-Dimethylphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)


![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)